[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol
Description
[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol is a piperidine-derived compound featuring a biphenylmethyl substituent at the piperidine nitrogen and a hydroxymethyl group at the 2-position. Its molecular formula is C₁₉H₂₁NO, with a molecular weight of 279.38 g/mol. This compound is cataloged in heterocyclic chemistry libraries but is currently discontinued commercially .
Properties
IUPAC Name |
[1-[(4-phenylphenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-15-19-8-4-5-13-20(19)14-16-9-11-18(12-10-16)17-6-2-1-3-7-17/h1-3,6-7,9-12,19,21H,4-5,8,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWSECUMLMZXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of piperidine with a biphenyl derivative under specific conditions. One common method includes the use of a Grignard reagent, where the biphenyl derivative is first converted into a Grignard reagent and then reacted with piperidine. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
Neurological Disorders
The compound is being investigated as a lead candidate for developing new drugs targeting neurological disorders. Its structure suggests that it may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems involved in conditions such as depression, anxiety, and schizophrenia. The presence of the piperidine moiety is often associated with psychoactive properties, making it a candidate for further studies in neuropharmacology.
Synthesis and Derivatives
The synthesis of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol can be approached through various organic synthesis methods, which may lead to the formation of biologically active derivatives. For instance, similar compounds have been shown to exhibit analgesic properties or enhance receptor binding, indicating that this compound could also have therapeutic applications in pain management or as an antidepressant.
Interaction Studies
Research into the interactions of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol with other compounds has indicated its potential for modulating receptor activity. For example, studies involving related piperidine derivatives have demonstrated their ability to bind selectively to various opioid receptors, suggesting that [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol might similarly influence opioid signaling pathways .
Case Study 1: Neurological Targeting
In recent studies, researchers have synthesized derivatives of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol to evaluate their efficacy in modulating neurotransmitter release in animal models of depression. The results indicated that specific derivatives exhibited significant antidepressant-like effects, suggesting that this compound could lead to new treatments for mood disorders .
Case Study 2: Pain Management
Another investigation focused on the analgesic properties of piperidine derivatives similar to [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol. The study demonstrated that certain modifications to the piperidine structure enhanced pain relief in rodent models, supporting the hypothesis that this compound class could be developed into effective analgesics .
Mechanism of Action
The mechanism of action of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring can interact with various biological pathways, influencing processes such as signal transduction and cellular communication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol | C₁₉H₂₁NO | 279.38 | Biphenylmethyl, hydroxymethyl | High lipophilicity; balanced polarity |
| (1-(4-Methylbenzyl)piperidin-2-yl)methanol | C₁₄H₂₁NO | 219.32 | 4-Methylbenzyl, hydroxymethyl | Increased solubility due to methyl group |
| [1-(2-(Aminomethyl)phenyl)piperidin-4-yl]methanol | C₁₃H₂₀N₂O | 220.31 | Aminomethylphenyl, hydroxymethyl | Enhanced polarity; potential H-bonding |
| Diphenyl(piperidin-2-yl)methanol | C₁₈H₂₁NO | 267.37 | Diphenyl, hydroxymethyl | Extreme lipophilicity; steric hindrance |
| {1-[(6-Fluoroquinolin-2-yl)methyl]piperidin-2-yl}methanol | C₁₇H₁₈FN₂O | 300.34 | Fluoroquinolinylmethyl, hydroxymethyl | Electron-withdrawing fluorine; bioactivity |
Key Observations :
- Polarity : The hydroxymethyl group in all analogs introduces moderate polarity, which may improve interactions with polar biological targets.
- Electronic Effects: Substituents like fluorine (e.g., in 6-fluoroquinolinyl derivatives) or amino groups alter electron density, impacting binding to targets such as PD-L1 .
Biological Activity
[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol is a piperidine derivative with significant potential in medicinal chemistry. Its structural features, including a biphenyl group and a hydroxymethyl group, contribute to its unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in various fields.
The compound can undergo various chemical reactions:
- Oxidation : It can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can yield secondary amines or alcohols using lithium aluminum hydride or sodium borohydride.
- Substitution : The hydroxyl group can be replaced in nucleophilic substitution reactions, allowing for further functionalization.
Piperidine derivatives, including [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol, interact with various biological targets:
Target Interaction
- Receptors and Enzymes : These compounds can act as inhibitors, activators, or modulators of receptor and enzyme activity, influencing numerous biochemical pathways.
Biochemical Pathways
The compound affects several pathways:
- Signaling Pathways : Modulation of cellular signaling cascades.
- Metabolic Pathways : Influence on metabolic processes.
- Cell Cycle Processes : Potential impact on cell proliferation and survival.
Pharmacological Effects
Research indicates that [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol exhibits a range of biological activities:
Anticancer Activity
Studies suggest that piperidine derivatives may inhibit fatty acid synthase (FASN), a target for cancer therapy. The structural characteristics of this compound enhance its efficacy against various cancer cell lines .
Antimicrobial Properties
The compound's antibacterial activity has been evaluated against several bacterial strains. Preliminary studies indicate moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition
Research has shown that some piperidine derivatives possess enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and other enzyme-related disorders .
Case Studies
Several studies have documented the biological activity of piperidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
